molecular formula C27H30N4O2 B2835304 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 899957-41-6

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2835304
CAS No.: 899957-41-6
M. Wt: 442.563
InChI Key: ADDVKOZWVFZJNE-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including an oxalamide moiety, makes it a versatile candidate for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Indoline Intermediate: : The synthesis begins with the preparation of the indoline intermediate. This can be achieved through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Coupling with Dimethylaminobenzene: : The next step involves coupling the indoline intermediate with 4-(dimethylamino)benzaldehyde. This can be done using a condensation reaction in the presence of a base like sodium hydroxide or potassium carbonate.

  • Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the coupled product with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the oxalamide moiety, potentially converting it to amines under strong reducing conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in the field of medicinal chemistry. It may be investigated for its ability to interact with biological targets such as enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the design of novel materials with specific properties, such as fluorescence or conductivity, due to the presence of the dimethylamino and indoline groups.

Mechanism of Action

The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The oxalamide moiety could play a role in binding to active sites, while the aromatic rings might facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-(m-tolyl)oxalamide: Lacks the indoline group, potentially altering its chemical reactivity and biological activity.

    N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyl)oxalamide: Substitution of the m-tolyl group with a phenyl group, which may affect its physical properties and interactions.

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is unique due to the combination of the dimethylamino, indoline, and oxalamide groups. This combination provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-19-7-6-9-22(17-19)29-27(33)26(32)28-18-25(21-11-13-23(14-12-21)30(2)3)31-16-15-20-8-4-5-10-24(20)31/h4-14,17,25H,15-16,18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDVKOZWVFZJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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